Peficitinib Demonstrates Moderate Selectivity for JAK3, Distinct from the JAK1/3 Profile of Tofacitinib
Peficitinib is a pan-JAK inhibitor but exhibits moderate selectivity for JAK3, with an IC50 of 0.71 nM, which is 5.5-fold lower than its JAK1 IC50 (3.9 nM) and 7.0-fold lower than its JAK2 IC50 (5.0 nM) . In contrast, tofacitinib is characterized primarily as a JAK1/3 inhibitor with IC50 values of 3.2 nM for JAK1 and 1.6 nM for JAK3 in enzyme assays, resulting in a JAK1/JAK3 selectivity ratio of ~2 [1].
| Evidence Dimension | JAK3 selectivity over JAK1 (IC50 ratio) |
|---|---|
| Target Compound Data | JAK3 IC50: 0.71 nM; JAK1 IC50: 3.9 nM; Ratio (JAK1/JAK3) = 5.5 |
| Comparator Or Baseline | Tofacitinib: JAK3 IC50: 1.6 nM; JAK1 IC50: 3.2 nM; Ratio (JAK1/JAK3) = 2.0 |
| Quantified Difference | Peficitinib exhibits ~2.75-fold greater selectivity for JAK3 over JAK1 compared to tofacitinib. |
| Conditions | In vitro enzyme assays using recombinant human JAK kinases |
Why This Matters
This difference in JAK selectivity profile may lead to a distinct cytokine suppression pattern, which can be a critical factor in designing studies focused on specific immune pathways, such as those driven by common gamma chain cytokines.
- [1] Clark JD, Flanagan ME, Telliez JB. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. J Med Chem. 2014;57(12):5023-5038. View Source
